SSTR4 Activation Efficacy: Veldoreotide Shows Full Agonism While Octreotide and Pasireotide Fail to Activate SSTR4
In a fluorescence-based membrane potential assay using HEK293 cells stably co-expressing GIRK2 channels and individual SSTR subtypes, veldoreotide demonstrated full agonist efficacy at SSTR4 (Emax 96.9 ± 2.7%), comparable to the endogenous ligand somatostatin-14 [1]. In contrast, octreotide and pasireotide showed minimal to partial SSTR4 activation (Emax 27.4 ± 4.7% and 52.0 ± 4.9%, respectively) [1]. This represents a 3.5-fold greater Emax for veldoreotide versus octreotide and a 1.9-fold greater Emax versus pasireotide at the SSTR4 receptor.
| Evidence Dimension | SSTR4 receptor activation efficacy (Emax as % of SS-14 response) |
|---|---|
| Target Compound Data | Veldoreotide Emax: 96.9 ± 2.7% (SSTR4) |
| Comparator Or Baseline | Octreotide Emax: 27.4 ± 4.7%; Pasireotide Emax: 52.0 ± 4.9%; SS-14 Emax: 100 ± 6.8% |
| Quantified Difference | 3.5-fold higher Emax vs octreotide; 1.9-fold higher vs pasireotide |
| Conditions | HEK293 cells co-expressing human GIRK2 channels and individual SSTR subtypes; fluorescence-based membrane potential assay; n=3-4 independent experiments in duplicate |
Why This Matters
SSTR4 is implicated in anti-inflammatory and anti-hyperalgesic pathways not addressed by any approved SSA; veldoreotide is the only development-stage SSA with full intrinsic efficacy at this receptor, enabling research applications inaccessible to octreotide or pasireotide.
- [1] Dasgupta P, Günther T, Schulz S. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist. Life (Basel). 2021 Oct 12;11(10):1075. Table 1. View Source
